(2-Bromo-5-nitrophenyl)(morpholino)methanone
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Overview
Description
(2-Bromo-5-nitrophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H11BrN2O4 It is a derivative of phenylmethanone, where the phenyl ring is substituted with bromine and nitro groups, and the methanone group is bonded to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitrophenyl)(morpholino)methanone typically involves the reaction of 2-bromo-5-nitrobenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-nitrophenyl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium or copper.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of substituted phenylmethanone derivatives.
Reduction: Formation of (2-Amino-5-bromophenyl)(morpholino)methanone.
Oxidation: Formation of N-oxide derivatives of the morpholine ring.
Scientific Research Applications
(2-Bromo-5-nitrophenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-nitrophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the phenyl ring can participate in various binding interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone
- (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone
- (2-Bromophenyl)(morpholino)methanone
Uniqueness
(2-Bromo-5-nitrophenyl)(morpholino)methanone is unique due to the presence of both bromine and nitro groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. The morpholine ring further enhances its solubility and potential for interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11BrN2O4 |
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Molecular Weight |
315.12 g/mol |
IUPAC Name |
(2-bromo-5-nitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11BrN2O4/c12-10-2-1-8(14(16)17)7-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
UECUDCNONSIVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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